N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide, also known as BAY 38-7271, is a chemical compound that belongs to the class of cyclopropane carboxamides. It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. The CB1 receptor is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood modulation. BAY 38-7271 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, obesity, and addiction.
Mécanisme D'action
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. Upon binding to the CB1 receptor, this compound 38-7271 activates downstream signaling pathways that modulate neuronal excitability, neurotransmitter release, and synaptic plasticity. The CB1 receptor is also involved in the regulation of various physiological processes, such as appetite, metabolism, and immune function.
Biochemical and Physiological Effects:
This compound 38-7271 has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound 38-7271 has been shown to have analgesic effects, which are mediated by the activation of CB1 receptors in the spinal cord and brain. This compound 38-7271 has also been shown to have anti-inflammatory effects, which are thought to be mediated by the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. In addition, this compound 38-7271 has been shown to modulate food intake and body weight, with potential applications in the treatment of obesity. Finally, this compound 38-7271 has been investigated for its potential to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 in laboratory experiments is its high selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. This compound 38-7271 is also relatively stable and can be administered via various routes, including oral, intraperitoneal, and intravenous. However, one of the main limitations of using this compound 38-7271 is its potential to cause adverse effects, particularly at high doses. In addition, the effects of this compound 38-7271 may vary depending on the species and strain of animal used, as well as the experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 and the CB1 receptor. One area of interest is the development of novel CB1 receptor agonists with improved efficacy and safety profiles, particularly for the treatment of pain and addiction. Another area of interest is the investigation of the role of the CB1 receptor in the regulation of immune function and inflammation, with potential applications in the treatment of autoimmune diseases. Finally, there is a need for further investigation into the potential long-term effects of CB1 receptor activation, particularly in relation to the development of tolerance and dependence.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-2-methylcyclopropanecarboxamide 38-7271 has been widely used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory and neuroprotective properties. This compound 38-7271 has also been studied for its potential to modulate food intake and body weight, with promising results in preclinical studies. In addition, this compound 38-7271 has been investigated as a potential treatment for drug addiction, particularly for its ability to reduce withdrawal symptoms and drug-seeking behavior.
Propriétés
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-methylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-4-10(2)12-7-5-6-8-14(12)16-15(17)13-9-11(13)3/h5-8,10-11,13H,4,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALCFQHWDCYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CC2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.